molecular formula C10H13N7O4 B1349203 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 352446-60-7

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1349203
M. Wt: 295.26 g/mol
InChI Key: DCJOKCMKVZQYQZ-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N7O4 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Derivatives of 1,2,4-triazole, which may include structures similar to the compound , have shown promising antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide displayed activity against tested microorganisms, highlighting their potential in combating bacterial and fungal infections (Başoğlu et al., 2013). Similarly, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones showed moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Antileishmanial Activity

Certain 4-amino-1,2,4-triazole derivatives exhibited significant antileishmanial activity, as demonstrated in a study where compounds were tested against Leishmania infantum promastigots. Theoretical calculations using Density Functional Theory (DFT) method also supported the structural and spectroscopic parameters of these compounds, indicating their potential in antileishmanial therapy (Süleymanoğlu et al., 2017).

Energetic Materials

Research into the synthesis and transformation of amino-azoxyfurazans, including compounds with structural elements similar to the compound , has led to the development of materials with potential applications in energetic materials. These compounds have shown promising results in terms of their synthesis methods and properties, suggesting their use in fields requiring high-energy compounds (Batog et al., 2008).

Reactivity and Synthetic Applications

The reactivity of compounds with 1,2,5-oxadiazol and 1,2,4-triazole motifs has been explored for various synthetic applications. Studies have shown that alkylation, nitration, and other reactions can lead to a wide range of derivatives with potential applications in medicinal chemistry and material science (Sergievskii et al., 2005).

Synthesis of Bi-heterocyclic Skeletons

The synthesis of bi-heterocyclic skeletons involving 1,2,4-oxadiazol and 1,2,3-triazole units has been achieved, leading to compounds with high heats of formation and detonation, indicating their potential use in energetic materials. This highlights the versatility of such heterocyclic systems in designing compounds with desirable energetic properties (Cao et al., 2020).

properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O4/c11-8-9(14-21-13-8)17-6(7(10(18)19)12-15-17)5-16-1-3-20-4-2-16/h1-5H2,(H2,11,13)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJOKCMKVZQYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360905
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

352446-60-7
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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